REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:14])/[CH:9]=[CH:10]/[C:11](Cl)=O.[CH2:16]=[CH2:17]>OS(O)(=O)=O.[Zn].CC(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]2[O:14][C:8]([C:16]3[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:17]=3)=[CH:9][CH:10]=2)=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
trans-di-p-bromobenzoylethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
1,4-di-p-bromophenyl-1,4-butanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-diketone
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
water ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn].CC(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetic acid
|
Type
|
CUSTOM
|
Details
|
gave 5.6 g (75%), mp 198°-199° C. (lit. (R. E. Lutz and W. M. Eisner, J. Am. Chem. Soc. 56, 2698 (1934)) mp 200°-201° C.)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |